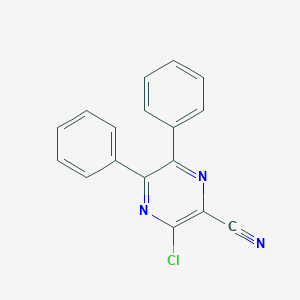

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-5,6-diphenylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3/c18-17-14(11-19)20-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STILKXBZDCHGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation and Precursor Synthesis

The pyrazine core is typically constructed via condensation reactions. A common approach involves reacting 1,2-diketones with diamines under acidic or basic conditions. For 5,6-diphenyl substitution, pre-functionalized diketones such as 1,2-diphenylethanedione can be condensed with cyanoguanidine to form 5,6-diphenylpyrazine-2-amine. Subsequent nitrosation and reduction yield 5,6-diphenylpyrazine-2-carbonitrile, though direct evidence for this pathway remains inferred from analogous pyrazine syntheses.

Chlorination Strategies

Chlorination at the 3-position is achieved using agents like phosphorus oxychloride () or thionyl chloride (). A patent-pending method for 3,6-dichloropyrazine-2-carbonitrile demonstrates that adding inorganic chlorides (e.g., ) suppresses brominated byproducts by increasing chloride ion concentration. Applied to 5,6-diphenylpyrazine-2-carbonitrile, this approach likely involves:

Yields improve at 50–90°C with 3.0–6.0 equivalents of and 1.0–3.0 equivalents of .

Table 1: Chlorination Efficiency with Different Agents

| Chlorinating Agent | Additive | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80 | 78 | 99.2 | ||

| None | 70 | 65 | 97.5 | |

| 90 | 72 | 98.8 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent-free conditions are preferred to minimize side reactions, as demonstrated in the synthesis of 3,6-dichloropyrazine-2-carbonitrile. When solvents are necessary, toluene or acetonitrile enhances reagent miscibility. Elevated temperatures (80–90°C) accelerate chlorination but risk decomposition, necessitating precise thermal control.

Role of Inorganic Chlorides

The addition of or reduces brominated impurities by shifting the reaction equilibrium toward chloro-substituted products. In a case study, lowered 3-bromo-6-chloro byproducts from 12% to <1%.

Quality Control and Characterization

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): NMR confirms phenyl group integration (10H, aromatic) and chloro/cyano substitution patterns.

-

High-Resolution Mass Spectrometry (HRMS): Exact mass of 291.056 Da aligns with the molecular formula .

-

HPLC-PDA: Purity >99% is achievable with optimized chlorination, as validated by patent examples.

Industrial Scalability and Challenges

Continuous Flow Reactors

Adopting flow chemistry enables large-scale production with consistent heat and mass transfer. A patent highlights automated systems for 3,6-dichloropyrazine-2-carbonitrile synthesis, achieving 85% yield at 100 g/batch.

Byproduct Management

Brominated impurities, if present, necessitate recrystallization from solvents like isopropanol or methyl tert-butyl ether.

Emerging Methodologies

Photocatalytic Chlorination

Recent advances use visible-light catalysis for selective C–H chlorination, though applicability to pyrazines remains untested.

Green Chemistry Approaches

Replacing with biodegradable chlorinating agents (e.g., gas in ionic liquids) is an active research area.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazines.

Oxidation: Formation of pyrazine N-oxides.

Reduction: Formation of primary amines.

Scientific Research Applications

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The table below compares 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile with structurally related pyrazinecarbonitriles and heterocyclic derivatives:

Key Differences in Physicochemical Properties

- Electron-Withdrawing Effects: The cyano and chloro groups in this compound reduce electron density at the pyrazine core, making it more reactive toward nucleophiles than non-halogenated analogues like 5,6-diphenylpyrazine-2-carbonitrile .

- Solubility : Bulky phenyl groups in this compound limit solubility in polar solvents (e.g., water), whereas derivatives with carboxylic acid groups (e.g., 5,6-Dichloropyrazine-2-carboxylic acid) exhibit improved aqueous solubility .

- Thermal Stability: Melting points vary significantly. For example, fused derivatives like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (mp: 213–215°C) contrast with the parent compound’s higher thermal stability due to aromatic stacking.

Reaction Yields and Efficiency

- Cyclization Reactions : this compound reacts with ethyl glycinate to form pyrrolo[2,3-c]pyridazines in moderate yields (50–70%) , whereas triazine derivatives synthesized from 3-chloro-5,6-diphenyl-1,2,4-triazine achieve higher yields (83%) via optimized microwave-assisted methods .

- Functionalization: Acetylation of amino derivatives (e.g., 3-amino-5,6-diphenylpyridazine-4-carbonitrile) yields 85% product under mild conditions , highlighting the influence of substituents on reaction efficiency.

Research Findings and Challenges

- Computational Insights : Density functional theory (DFT) studies on pyrazine derivatives, including this compound, reveal that exact-exchange terms improve thermochemical accuracy in predicting reaction pathways .

- Synthetic Limitations : Steric hindrance from phenyl groups in this compound complicates further functionalization, requiring harsh conditions or catalysts like DMTMM for amide coupling .

Biological Activity

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. The compound features a pyrazine ring substituted with two phenyl groups and a cyano group, contributing to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related pyrazine derivatives demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, revealing that certain derivatives had MIC values as low as 0.004 mg/mL against Proteus mirabilis and other pathogens .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrazine Derivative | 0.004 | Proteus mirabilis |

| Related Pyrazine Derivative | 0.01 | Staphylococcus aureus |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazine derivatives has been explored in various studies. For instance, compounds with similar structures have been shown to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. In vitro assays indicated that these compounds could significantly lower COX-2 expression in macrophage cell lines .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation. A study utilizing various cancer cell lines indicated that certain pyrazine derivatives could induce apoptosis through the activation of caspases. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell survival and growth.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazine derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results indicated that modifications to the phenyl substituents significantly influenced the antimicrobial potency. The study concluded that this compound exhibited promising activity against resistant strains .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazine derivatives in a mouse model of acute inflammation. The administration of these compounds resulted in a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests that this compound could be further studied for its therapeutic potential in inflammatory diseases .

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Carbonitriles

How to evaluate the compound’s stability under varying storage and reaction conditions?

Q. Advanced

- Accelerated stability testing : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC .

- pH-dependent stability : Assess hydrolysis in buffers (pH 1–13) and identify degradation products (e.g., loss of Cl– or CN– groups) .

- Metal interactions : Test chelation with transition metals (Fe, Cu) using UV-Vis titration .

What strategies are effective for comparative studies with structural analogs?

Q. Advanced

- Synthetic diversification : Introduce substituents (e.g., –CF, –OCH) via Pd-catalyzed cross-coupling or SNAr reactions .

- Property mapping : Compare solubility (logP), thermal stability (DSC/TGA), and electronic profiles (Hammett constants) .

- Crystallographic comparison : Overlay X-ray structures to assess steric and electronic effects .

Can this compound serve as a ligand or catalyst in metal-mediated reactions?

Advanced

The carbonitrile and chloro groups enable metal coordination:

- Complexation studies : React with Pd(II), Ru(II), or Cu(I) salts and characterize complexes via X-ray crystallography and EPR .

- Catalytic testing : Evaluate efficacy in cross-coupling (Suzuki) or oxidation reactions. Compare turnover numbers (TON) with commercial ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.